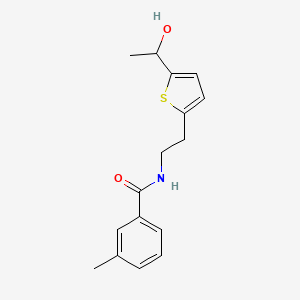

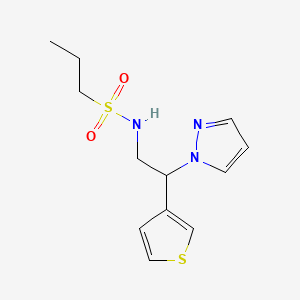

![molecular formula C11H22N2O3S B2966773 Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate CAS No. 2445791-65-9](/img/structure/B2966773.png)

Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of carbamates like “Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate” often involves the use of amination (carboxylation) or rearrangement . Palladium-catalyzed cross-coupling reactions are commonly used .Molecular Structure Analysis

The molecular structure of “this compound” is unique and contributes to its diverse applications in scientific research. The molecular formula is C11H22N2O3S.Chemical Reactions Analysis

“this compound” can participate in various chemical reactions due to its unique structure. For instance, palladium-catalyzed cross-coupling reactions are possible .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Building Blocks

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their utility as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These findings highlight their importance as building blocks in organic synthesis due to their versatility and reactivity (Guinchard, Vallée, & Denis, 2005).

Asymmetric Synthesis

A specific application in asymmetric Mannich reactions where tert-butyl phenyl(phenylsulfonyl)methylcarbamate is utilized underscores the role of these compounds in synthesizing chiral amino carbonyl compounds, which are crucial for producing enantiomerically pure pharmaceuticals and agrochemicals (Yang, Pan, & List, 2009).

Intermediate for Enantioselective Synthesis

The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This application is significant in the development of antiviral and anticancer nucleoside analogues (Ober, Marsch, Harms, & Carell, 2004).

Transformations of Amino Protecting Groups

Research into silyl carbamates, specifically the N-tert-butyldimethylsilyloxycarbonyl group, shows their application in the chemoselective transformation of amino protecting groups. This adaptability allows for the smooth transition between different protected forms of amines, facilitating complex organic syntheses (Sakaitani & Ohfune, 1990).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines are used as intermediates for the asymmetric synthesis of amines, highlighting their versatility and efficiency in synthesizing a wide range of highly enantioenriched amines. This capability is crucial for the development of pharmaceuticals and agrochemicals where stereochemistry plays a key role in efficacy (Ellman, Owens, & Tang, 2002).

Cyclizative CO2 Fixation

A novel application involves the cyclizative atmospheric CO2 fixation by unsaturated amines, efficiently leading to cyclic carbamates. This process utilizes tert-butyl hypoiodite (t-BuOI) and represents a green chemistry approach to utilizing CO2 as a raw material in chemical synthesis (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

Eigenschaften

IUPAC Name |

tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13-7-8-5-9(6-8)17(4,12)15/h8-9,12H,5-7H2,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNNGEZEYSNRMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(C1)S(=N)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-bromo-3-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B2966698.png)

![Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2966700.png)

![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966709.png)